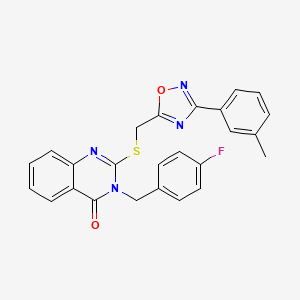

3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

描述

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O2S/c1-16-5-4-6-18(13-16)23-28-22(32-29-23)15-33-25-27-21-8-3-2-7-20(21)24(31)30(25)14-17-9-11-19(26)12-10-17/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHOKBYTDDTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the quinazolinone class, which is known for diverse biological effects including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Chemical Structure

The compound's structure can be broken down into several key components:

- Quinazolinone Core : This heterocyclic structure is associated with various biological activities.

- Thioether Linkage : The presence of a thioether group may enhance the compound's reactivity and biological interactions.

- Fluorobenzyl Group : The fluorine atom can influence the compound's lipophilicity and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anti-cancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance:

- Dual EGFR/VEGFR-2 Inhibition : Compounds in the quinazolinone family have shown the ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in cancer progression. A related study indicated that certain quinazolinones displayed IC50 values comparable to established drugs like sorafenib, suggesting strong anti-tumor potency .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound 4 | 1.50–5.86 | EGFR/VEGFR-2 |

| Sorafenib | 5.47–7.26 | EGFR/VEGFR-2 |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Flow cytometric analyses have shown that certain analogs induce apoptosis in cancer cells significantly more than untreated controls.

- Cell Cycle Arrest : Compounds have been observed to halt the cell cycle at the G1 phase, preventing further proliferation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Quinazolinones : A set of S-alkylated quinazolinones was synthesized and evaluated for their anti-cancer properties against various cell lines including HCT-116 and MCF-7. The most active compounds showed IC50 values in the low micromolar range and induced significant apoptosis .

- Molecular Docking Studies : Molecular docking simulations have revealed insights into how these compounds interact with their targets at a molecular level, providing a foundation for further lead optimization and drug development .

科学研究应用

Biological Properties

The biological properties of this compound are significant, particularly in the context of medicinal chemistry. Research indicates that derivatives of quinazolinone exhibit a range of pharmacological activities:

- Anticancer Activity : Quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the oxadiazole moiety may enhance this activity by improving binding affinity to target proteins involved in tumor growth.

- Antimicrobial Properties : Some studies have demonstrated that compounds similar to 3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the quinazolinone and oxadiazole rings can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on the benzyl group | Enhances binding to target enzymes |

| Variations in the oxadiazole ring | Alters metabolic stability and potency |

| Thiomethyl group modifications | Impacts solubility and bioavailability |

Research has shown that certain modifications lead to improved potency against specific biological targets, including enzymes involved in cancer metabolism .

Case Studies

- Anticancer Studies : A study demonstrated that a related quinazolinone derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Antimicrobial Efficacy : Another investigation revealed that a compound with a similar structure showed promising results against Gram-positive bacteria, indicating its potential as an antibiotic candidate .

- Enzyme Inhibition : Research on enzyme inhibition highlighted that modifications to the thioether linkage could enhance selectivity towards specific targets in metabolic pathways relevant to cancer and infectious diseases .

常见问题

Q. What are the key synthetic strategies for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives. For example, intermediate 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one can be prepared by reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid under reflux conditions . Subsequent condensation with substituted thiazol-2-amines or oxadiazole-containing intermediates (e.g., 3-(m-tolyl)-1,2,4-oxadiazole derivatives) introduces the thioether and oxadiazole functionalities. Ethanol or acetonitrile with catalytic acid/base is commonly used for coupling steps .

Q. How can NMR spectroscopy be optimized to confirm the thioether linkage and oxadiazole substitution?

- ¹H NMR : The thioether (-S-) protons adjacent to aromatic systems typically resonate at δ 3.5–4.5 ppm. For oxadiazole-substituted methyl groups, protons appear as singlets near δ 3.8–4.2 ppm due to restricted rotation .

- ¹³C NMR : The oxadiazole carbons (C=N-O) resonate at δ 160–170 ppm, while the thioether carbon (C-S) appears at δ 35–45 ppm .

- HSQC/HMBC : Use heteronuclear correlation spectroscopy to confirm connectivity between the quinazolinone core and substituents .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Anti-tubercular : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv at concentrations ≤10 µg/mL, with rifampicin as a positive control .

- Antibacterial : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic interactions influencing bioactivity?

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. This identifies nucleophilic/electrophilic regions critical for target binding .

- Docking Studies : Dock the compound into active sites of M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or bacterial dihydrofolate reductase (PDB: 3FYV) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to fluorobenzyl or oxadiazole groups .

Q. What structural modifications could enhance metabolic stability without compromising activity?

- Fluorine Substitution : Replace the 4-fluorobenzyl group with bulkier polyhalogenated analogs (e.g., 2,4-difluorobenzyl) to reduce oxidative metabolism .

- Oxadiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the m-tolyl ring to improve π-stacking with aromatic residues in target proteins .

- Prodrug Design : Mask the thioether as a sulfoxide prodrug to enhance solubility and controlled release .

Q. How can crystallography resolve discrepancies in predicted vs. observed biological activity?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) to determine the absolute configuration and intermolecular interactions (e.g., π-π stacking of quinazolinone and oxadiazole). Compare with docking results to validate binding hypotheses .

- SAR Analysis : Correlate crystal packing motifs (e.g., hydrogen-bonding networks) with activity data to identify non-covalent interactions critical for potency .

Q. What analytical techniques quantify oxidative degradation products of the thioether moiety?

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to monitor sulfoxide (m/z +16) and sulfone (m/z +32) formation under accelerated oxidative conditions (H₂O₂, 40°C) .

- TGA/DSC : Perform thermogravimetric analysis to assess thermal stability and identify decomposition thresholds (>200°C for most thioethers) .

Methodological Notes

- Synthetic Reproducibility : Reflux times and solvent purity significantly impact yields. For example, acetonitrile must be anhydrous to prevent hydrolysis of oxadiazole intermediates .

- Biological Assay Controls : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial activity from general toxicity .

- Data Contradictions : If anti-tubercular activity varies between batches, recheck the stereochemical purity via chiral HPLC or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。